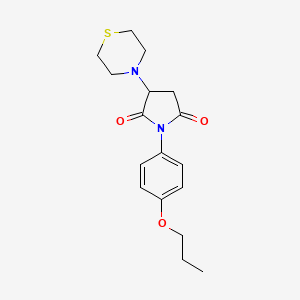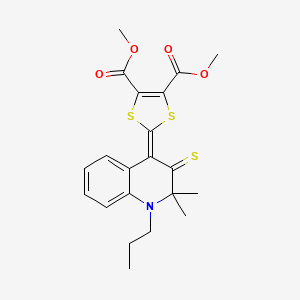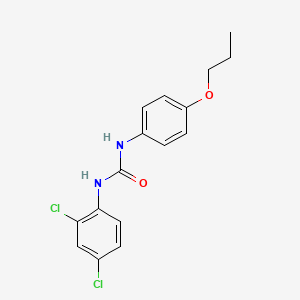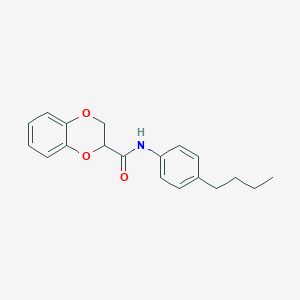
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, also known as PPTMP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of pyrrolidinedione derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it may act as an antioxidant and reduce oxidative stress in cells. It may also modulate various signaling pathways and affect gene expression. Further studies are needed to fully elucidate the mechanism of action of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It can also modulate various signaling pathways and affect gene expression. In addition, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione in lab experiments is its relatively simple synthesis method. It is also a stable compound and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. One area of interest is its potential as a neuroprotective agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential as an anti-tumor agent. Studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Overall, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a promising compound that has the potential to be used in various scientific research applications.
Synthesemethoden
The synthesis of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxyphenylhydrazine with 4-thiomorpholinecarboxylic acid to form the corresponding hydrazone. This hydrazone is then cyclized with succinic anhydride to produce the final product, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. The synthesis method has been reported in the literature and has been found to be relatively simple and efficient.
Wissenschaftliche Forschungsanwendungen
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a neuroprotective agent. Studies have shown that 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione can protect neurons from oxidative stress and reduce neuroinflammation. It has also been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(4-propoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-9-22-14-5-3-13(4-6-14)19-16(20)12-15(17(19)21)18-7-10-23-11-8-18/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELFPQMWXWPKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(9H-fluoren-2-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5197179.png)
![methyl 1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5197193.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197198.png)
![N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)acetamide trifluoroacetate](/img/structure/B5197203.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-fluoro-1H-indole-2-carboxamide](/img/structure/B5197220.png)
![[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]di-2,1-ethanediyl diacetate](/img/structure/B5197227.png)
![4-[(2-methyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5197234.png)





![1,3,3-trimethyl-6-(4-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5197298.png)